molecular formula C4H7LiS2 B14673545 Lithium 1,3-dithian-2-ide CAS No. 36049-90-8

Lithium 1,3-dithian-2-ide

Cat. No.: B14673545
CAS No.: 36049-90-8
M. Wt: 126.2 g/mol
InChI Key: HFNMXYWDJQCFDD-UHFFFAOYSA-N
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Description

Lithium 1,3-dithian-2-ide is an organolithium compound with the molecular formula C4H7LiS2. It is a derivative of 1,3-dithiane, where the hydrogen atom at the 2-position is replaced by a lithium atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 1,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:

C4H8S2+n-BuLiC4H7LiS2+n-BuH\text{C}_4\text{H}_8\text{S}_2 + \text{n-BuLi} \rightarrow \text{C}_4\text{H}_7\text{LiS}_2 + \text{n-BuH} C4​H8​S2​+n-BuLi→C4​H7​LiS2​+n-BuH

Industrial Production Methods

While the preparation of this compound is primarily conducted on a laboratory scale, the principles of its synthesis can be scaled up for industrial production. The key factors include maintaining low temperatures and using anhydrous conditions to prevent the decomposition of the organolithium compound.

Chemical Reactions Analysis

Types of Reactions

Lithium 1,3-dithian-2-ide undergoes various types of reactions, including:

Common Reagents and Conditions

    Alkyl Halides: Reacts with alkyl halides to form substituted dithianes.

    Carbonyl Compounds: Adds to carbonyl compounds to form alcohols after hydrolysis.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products Formed

The major products formed from these reactions include substituted dithianes, alcohols, and other carbon-carbon bonded structures, depending on the electrophile used .

Scientific Research Applications

Lithium 1,3-dithian-2-ide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism by which lithium 1,3-dithian-2-ide exerts its effects involves the stabilization of carbanions by the sulfur atoms in the dithiane ring. This stabilization allows the compound to act as a nucleophile, reacting with various electrophiles to form new bonds . The molecular targets and pathways involved include the formation of stable intermediates that facilitate further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,3-dithian-2-ide
  • Potassium 1,3-dithian-2-ide
  • Magnesium 1,3-dithian-2-ide

Uniqueness

Lithium 1,3-dithian-2-ide is unique due to its high reactivity and stability compared to its sodium and potassium counterparts. The lithium cation provides better stabilization of the carbanion, making it more effective in nucleophilic addition reactions .

Properties

CAS No.

36049-90-8

Molecular Formula

C4H7LiS2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C4H7S2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1

InChI Key

HFNMXYWDJQCFDD-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CS[CH-]SC1

Origin of Product

United States

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